1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride
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Overview
Description
1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride is a heterocyclic compound that features both azetidine and triazole rings These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities
Preparation Methods
The synthesis of 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with azetidine and 1H-1,2,3-triazole.
Synthetic Route: One common method involves the alkylation of 1H-1,2,3-triazole with an azetidine derivative.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow techniques and the use of more efficient catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride, resulting in the formation of reduced derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways, leading to modulation of their activity.
Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride can be compared with other similar compounds:
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)triazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-10(9-8-1)5-6-3-7-4-6;/h1-2,6-7H,3-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZJUQPHMUSST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=CN=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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